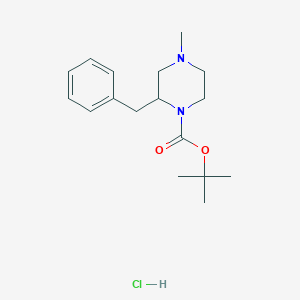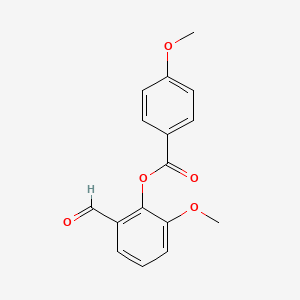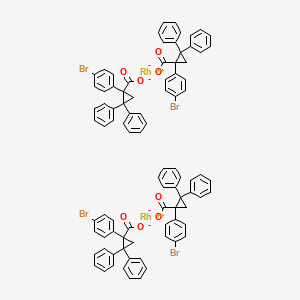![molecular formula C18H18INO4 B12500646 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B12500646.png)
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid typically involves multiple steps:
Formation of the Iodophenyl Carbamate: This step involves the reaction of 2-iodoaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the iodophenyl carbamate intermediate.
Alkylation: The iodophenyl carbamate is then alkylated with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-[(2-Hydroxyphenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Reduction: 3-[(2-Iodophenyl)amino]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Substitution: 3-[(2-(Substituted phenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Bromophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 3-[(2-Chlorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 3-[(2-Fluorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
Uniqueness
The presence of the iodine atom in 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic radius and ability to participate in halogen bonding can significantly influence the compound’s reactivity and binding properties.
Propiedades
Fórmula molecular |
C18H18INO4 |
|---|---|
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
4-(2-iodoanilino)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18INO4/c1-24-14-8-6-12(7-9-14)10-13(18(22)23)11-17(21)20-16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
RLSYPSDYGJPCEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
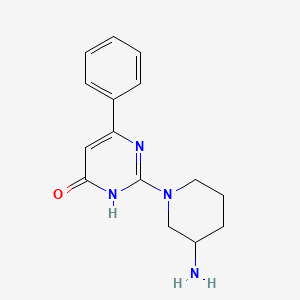

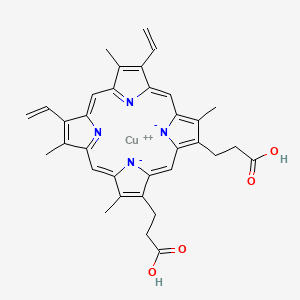
![2-[(4-Fluorobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12500615.png)
![2-[(12,12-dimethyl-8-oxo-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetonitrile](/img/structure/B12500625.png)
